(2-Fluoro-6-iodophenyl)(methyl)sulfane
Description
(2-Fluoro-6-iodophenyl)(methyl)sulfane is a halogenated aryl methyl sulfane compound characterized by a fluorine atom at the 2-position and an iodine atom at the 6-position of the phenyl ring, with a methylthio (-SMe) group attached. Such compounds are typically utilized in organic synthesis, coordination chemistry, or as intermediates in the preparation of sulfane sulfur-trapping reagents .
Properties
IUPAC Name |
1-fluoro-3-iodo-2-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIS/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTOLHIZAXPAQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=C1I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-6-iodophenyl)(methyl)sulfane typically involves the reaction of 2-fluoro-6-iodophenol with methylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-Fluoro-6-iodophenyl)(methyl)sulfane can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: It can participate in substitution reactions, where the iodine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) and catalysts (e.g., palladium) are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (2-Fluoro-6-iodophenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can trigger a cascade of biochemical events, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
Reactivity in Sulfane Sulfur Trapping
Phosphine reagents (e.g., P2) react with sulfane sulfurs (e.g., S₈ or cysteine polysulfides) to form phosphine sulfides. While direct evidence for the target compound’s reactivity is lacking, its structural similarity to (2-Chloro-6-iodophenyl)(methyl)sulfane suggests comparable utility in trapping applications. The electron-withdrawing fluorine may accelerate reaction kinetics compared to electron-donating groups (e.g., methoxy) .
Computational Insights into Stability
Dimerization energies of aryl methyl sulfanes (e.g., AZ1, AZ2, NA1) calculated via DFT methods (B97-D/def2-TZVPP, B3LYP-D3) reveal that π-stacking interactions dominate stabilization in naphthalene-substituted analogs (e.g., NA1: ∆E ≈ -8.2 kcal/mol) . For the target compound, iodine’s polarizability may enhance dispersion forces, though computational validation is required.
Biological Activity
(2-Fluoro-6-iodophenyl)(methyl)sulfane is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of halogen substituents, particularly fluorine and iodine, enhances its chemical reactivity and biological interactions, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a phenyl ring substituted with fluorine and iodine atoms, along with a methyl sulfane group. The halogen substituents significantly influence its electronic properties and reactivity:
| Property | Description |
|---|---|
| Molecular Formula | C7H6FIS |
| Molecular Weight | 236.08 g/mol |
| Functional Groups | Halogenated phenyl, methyl sulfane |
| Solubility | Soluble in organic solvents; limited solubility in water |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The halogen atoms can modulate the binding affinity and selectivity towards biological targets. For instance:
- Enzyme Inhibition : The compound may inhibit certain enzymes by mimicking substrate structures or by binding to active sites, thereby blocking enzymatic activity.
- Receptor Interaction : It has been shown to interact with various cellular receptors, potentially influencing signaling pathways involved in cell proliferation and apoptosis.
Biological Activity Studies
Recent studies have investigated the antimicrobial properties of compounds similar to this compound. For example, research indicates that halogenated phenyl groups can exhibit significant activity against bacterial strains, suggesting that this compound may also possess similar properties.
Case Study: Antimicrobial Activity
A study focused on the synthesis and evaluation of various halogenated sulfides demonstrated that compounds with similar structures showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the methyl sulfane group was noted to enhance cell permeability, which is crucial for effective antimicrobial action.
Interaction Studies
Studies have explored the interactions between this compound and biological macromolecules:
- Protein Binding : Preliminary research indicates that this compound can bind to proteins involved in metabolic pathways, potentially altering their function.
- Nucleic Acid Interactions : Its unique electronic characteristics may facilitate interactions with nucleic acids, affecting gene expression or replication processes.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Halogenation Reactions : Utilizing iodine and fluorine sources to introduce halogens onto the phenyl ring.
- Sulfanylation Reactions : Incorporating the methyl sulfane group through nucleophilic substitution reactions.
These synthetic routes highlight the versatility in constructing this compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
